molecular formula C19H15ClN4O3 B2835450 2-{2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 860612-02-8

2-{2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2835450
CAS No.: 860612-02-8
M. Wt: 382.8
InChI Key: AUCVCCCCXCXAQS-UHFFFAOYSA-N
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Description

2-{2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H15ClN4O3 and its molecular weight is 382.8. The purity is usually 95%.
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Scientific Research Applications

Oxidizing Agent Applications

The compound has been explored for its potential as an effective oxidizing agent. In research conducted by Zolfigol et al. (2006), a derivative was utilized for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, demonstrating moderate to good yields at room temperature (Zolfigol et al., 2006).

Polymer Synthesis

The compound has been found to play a role in polymer synthesis. Research by Mallakpour & Butler (1985) highlighted its reactivity as an extremely reactive dienophile and enophile in the Diels-Alder and ene reactions, facilitating the synthesis of alternating copolymers with significant reactivity towards various dienes (Mallakpour & Butler, 1985).

Tetrel Bonding Interactions

A study by Ahmed et al. (2020) focused on the synthesis and characterization of triazole derivatives, including a compound similar in structure, which demonstrated the presence of O…π-hole tetrel bonding interactions. This research provided insights into the nucleophilic/electrophilic nature of certain groups affected by ring substituents, influencing the interaction energy of the tetrel bond (Ahmed et al., 2020).

Antifungal Compound Studies

Investigations into the solubility thermodynamics and partitioning processes in biologically relevant solvents of a novel potential antifungal compound of the 1,2,4-triazole class were conducted by Volkova et al. (2020). This research highlighted the physicochemical properties and solubility characteristics, indicating the compound's poor solubility in buffer solutions and better solubility in alcohols, thus providing a basis for its potential adsorption and delivery pathways in biological media (Volkova et al., 2020).

Properties

IUPAC Name

2-[2-[4-(3-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c1-12-21-23(19(27)24(12)14-6-4-5-13(20)11-14)10-9-22-17(25)15-7-2-3-8-16(15)18(22)26/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCVCCCCXCXAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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